5-chloro-1-methyl-1H-imidazole-4-sulfonamide
Overview
Description
5-chloro-1-methyl-1H-imidazole-4-sulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C4H6ClN3O2S and its molecular weight is 195.63 g/mol. The purity is usually 95%.
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Scientific Research Applications
It is used for producing various polyfunctional imidazoles and their derivatives (Grozav, Chornous, Dorokhov, & Vovk, 2017).
It acts as a potent leukocyte function-associated antigen-1 antagonist, useful in Drug Metabolism and PharmacoKinetics studies (Latli, Hrapchak, Xu, Qiu, Krishnamurthy, & Senanayake, 2011).
It exhibits inhibitory effects on the growth of cervical and bladder cancer cell lines with IC50 values in the range of 2.38–3.77 M (Balewski, Sa̧czewski, Bednarski, Wolff, Nadworska, Gdaniec, & Kornicka, 2020).
It functions as a potent histamine H3 receptor antagonist with high receptor affinity and good in vitro profiles (Tozer, Buck, Cooke, Kalindjian, Pether, & Steel, 2002).
It shows good activity against aerobic and anaerobic Gram-positive and Gram-negative bacteria (Bertolini, Castelli, Borella, Dall' Asta, Comini, Alberti, & Coppi, 1989).
Compounds containing this structure have shown antimicrobial activity against various bacteria and fungi (Krátký, Vinšová, Volková, Buchta, Trejtnar, & Stolaříková, 2012).
It has applications in novel syntheses of highly substituted imidazoles (Yu, Deng, & Cao, 2015).
Derivatives of this compound have demonstrated significant activity against Mycobacterium tuberculosis (Ranjith, Pakkath, Haridas, & Kumari, 2014).
It exhibited moderate anticandidal activities but did not show antibacterial activities against Gram-positive and negative bacteria (Ovonramwen, Owolabi, Oviawe, & Falodun, 2021).
Its alkylated derivatives are used in determining the structures of various compounds (Huang, Lauzon, & Parham, 1979).
Mechanism of Action
Target of Action
It is suggested that it participates in electron-rich iron (iii) porphyrin complex catalyzed epoxidation of olefins . This suggests that the compound may interact with iron (III) porphyrin complexes, which play a crucial role in various biological processes, including oxygen transport and metabolism.
Mode of Action
It is known to participate in the epoxidation of olefins catalyzed by electron-rich iron (iii) porphyrin complexes . Epoxidation is a reaction that involves the conversion of an alkene to an epoxide, which can further react with nucleophiles to form a variety of products.
Biochemical Pathways
Given its involvement in the epoxidation of olefins , it can be inferred that it may influence pathways involving the metabolism of olefins.
Result of Action
Its participation in the epoxidation of olefins suggests that it may influence the chemical structure and reactivity of these compounds .
Properties
IUPAC Name |
5-chloro-1-methylimidazole-4-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3O2S/c1-8-2-7-4(3(8)5)11(6,9)10/h2H,1H3,(H2,6,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCNACQWOIFIBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1Cl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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